N-benzylpropan-2-amine;hydrochloride
Overview
Description
Scientific Research Applications
Antibacterial Activity
- Targeting Methionyl tRNA Synthetase: A study described the synthesis of benzimidazole-N-benzylpropan-1-amines and adenine-N-benzylpropan-1-amines. These compounds showed promising antibacterial activity against Clostridium difficile strains, indicating potential for developing new antibacterial agents (Eissa et al., 2016).
Catalytic and Synthetic Applications
- Palladium-Catalyzed Arene C-H Amination: This process used aryl halides with N-benzylpropan-2-amine derivatives, demonstrating a new method for ortho-arene amination (Dong & Dong, 2013).
- Catalytic Hydrodechlorination and N-Debenzylation: A novel procedure using Pd-C catalysis for N-debenzylation of benzylamines was developed, showcasing an efficient method for obtaining amine hydrochlorides (Cheng et al., 2009).
- Synthesis of 2-Arylbenzoxazole Derivatives: Demonstrated a one-pot synthesis process using N-benzylpropan-2-amine derivatives, highlighting an efficient approach in the synthesis of pharmaceutical intermediates (Miao et al., 2015).
Surface Characterization and Polymer Science
- Characterization of Amino-Containing Latexes: Investigated the surface properties of cationic amino-containing latexes prepared using vinyl benzyl amine hydrochloride, providing insights into surface polarity and charge density (Ganachaud et al., 1998).
Organic Chemistry and Mechanistic Insights
- Progress of N-Benzyl Removal: This paper provides a comprehensive summary of N-benzyl deprotection methods, crucial in organic synthesis, particularly in drug and natural product research (Zhou et al., 2019).
- Mechanism of Amide Formation: Explored the mechanism of amide formation in aqueous media using carbodiimide, with relevance to bioconjugation and pharmaceutical synthesis (Nakajima & Ikada, 1995).
Mechanism of Action
Target of Action
N-Benzylpropan-2-amine hydrochloride, structurally related to acetylcholine (ACh), is believed to interact with postjunctional nicotinic receptors at the neuromuscular junction . These receptors play a crucial role in transmitting signals from nerve cells to muscle cells, facilitating muscle contraction.
Mode of Action
The compound acts as an agonist at these receptors, meaning it binds to these receptors and activates them . This activation triggers a series of events leading to muscle contraction.
Biochemical Pathways
It is known that the compound affects the neuromuscular transmission process, which involves a complex network of biochemical pathways . The downstream effects of this interaction could include changes in muscle contraction and potentially other physiological processes.
Result of Action
Given its role as an agonist at postjunctional nicotinic receptors, it is likely to influence muscle contraction . More research is needed to fully understand the effects of this compound at the molecular and cellular levels.
Biochemical Analysis
Biochemical Properties
Proteins, as enzymes, act as biocatalysts working as highly efficient machines at the molecular level by accelerating the conversion of substrates into products . It is plausible that N-Benzylpropan-2-amine hydrochloride could interact with these proteins, influencing their function and the biochemical reactions they catalyze.
Cellular Effects
It has been suggested that it may be associated with side effects such as headaches and confusion, which are not typically associated with methamphetamine itself
Molecular Mechanism
It is known to play an intermediary role in applications of experimental synthesis and novel organic transformations
Temporal Effects in Laboratory Settings
It is known that the compound has been used in experimental synthesis and novel organic transformations
Properties
IUPAC Name |
N-benzylpropan-2-amine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N.ClH/c1-9(2)11-8-10-6-4-3-5-7-10;/h3-7,9,11H,8H2,1-2H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEIJPMBOGRPKQJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CC=CC=C1.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20484388 | |
Record name | N-Benzyl-N-isopropylamine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20484388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18354-85-3 | |
Record name | NSC206558 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206558 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-Benzyl-N-isopropylamine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20484388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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